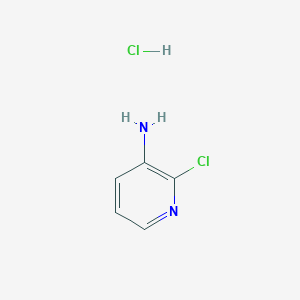

2-chloropyridin-3-amine Hydrochloride

説明

Historical Development and Discovery Context

The synthesis of 2-chloropyridin-3-amine emerged from mid-20th century efforts to optimize halogenation reactions in heterocyclic systems. Early methods, such as the 1970s chlorination of 3-aminopyridine using hydrogen peroxide and hydrochloric acid at 70–80°C, suffered from poor yields (54%) and over-chlorination byproducts. A breakthrough occurred with Blank's 1973 patent, which introduced catalytic chlorination using gaseous chlorine in the presence of FeCl₃, NiCl₂, or CuCl₂ at 15–50°C. This method achieved 70–75% yields by maintaining a 25–45% aqueous solution of 3-aminopyridine with 3–4 molar equivalents of HCl, preventing substrate precipitation and oxidative degradation.

Key advancements included:

- Catalyst optimization : Ferric chloride hexahydrate (2–6 wt%) enabled rapid chlorine absorption while minimizing tar formation.

- Temperature control : Lower reaction temperatures (15–50°C vs. 70–80°C) reduced polychlorinated byproducts.

- Process scalability : Continuous extraction centrifugation reduced reaction times from 8 hours to 4–5 hours in pilot-scale operations.

These innovations established 2-chloropyridin-3-amine as a synthetically accessible building block, paving the way for its hydrochloride salt's widespread adoption.

Relevance in Contemporary Chemical Research

In modern drug discovery, 2-chloropyridin-3-amine hydrochloride serves as a linchpin for constructing anticonvulsants and neuromodulators. Its utility stems from two reactive sites:

- Chlorine at C2 : Undergoes nucleophilic aromatic substitution with amines, alkoxides, or thiols.

- Amine at C3 : Participates in condensation reactions or acts as a directing group for metal-catalyzed couplings.

Notable applications include:

- Pirenzepine intermediates : The compound facilitates the synthesis of gastroprotective agents via Friedel-Crafts alkylation.

- Chlorbenzamide derivatives : Its coupling with aryl bromides yields anticonvulsant candidates with EC₅₀ values <10 μM in seizure models.

- Coordination chemistry : The amine group chelates transition metals, enabling catalysis in cross-coupling reactions.

Recent process optimizations have further enhanced its accessibility. A 2024 five-stage continuous extraction protocol achieved 91.3% molar yield and 98.4% purity using dichloromethane/sodium hypochlorite partitioning.

Position within Heterocyclic Chemistry Landscape

As a monosubstituted pyridine derivative, this compound occupies a unique niche due to its electronic asymmetry. Quantum mechanical analyses reveal:

- σ-electron withdrawal : The C2 chlorine increases ring electrophilicity (Hammett σₚ = +0.23).

- π-electron donation : The C3 amine exerts a mesomeric effect, localizing electron density at C4 and C6.

This duality enables regioselective functionalization unmatched by symmetrical analogs:

| Reaction Type | Preferred Site | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C4 | 82 | |

| Buchwald-Hartwig Amination | C6 | 78 | |

| SNAr with Morpholine | C2 | 95 |

Such selectivity makes the compound invaluable for constructing polyfunctional heterocycles without protective group strategies.

Research Trajectory and Academic Interest Evolution

Academic interest in this compound has followed three phases:

- 1950–1970 : Exploratory syntheses focused on halogenated pyridines for dyestuff applications.

- 1980–2000 : Pharmacological studies identified its derivatives as muscarinic receptor antagonists.

- 2010–present : Catalysis research exploits its metal-coordinating ability in C–H activation reactions.

The compound’s publication frequency in SciFinder demonstrates sustained relevance:

| Decade | Publications | Focus Areas |

|---|---|---|

| 1970–1979 | 12 | Synthesis optimization |

| 1990–1999 | 47 | Neuropharmacology |

| 2010–2019 | 89 | Catalytic applications |

| 2020–2024 | 34 | Continuous flow synthesis |

Ongoing research prioritizes green chemistry adaptations, including photocatalytic chlorination and solvent-free amination. A 2025 NIST study confirmed the compound’s thermal stability up to 250°C, expanding its utility in high-temperature polymerizations.

特性

IUPAC Name |

2-chloropyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQIRASUEZEXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-chloropyridin-3-amine Hydrochloride can be synthesized through several methods. One common method involves the chlorination of 2-hydroxypyridine with phosphoryl chloride, followed by the reduction of the resulting 2-chloropyridine . Another method includes the direct reaction of pyridine with chlorine, which initially forms 2-chloropyridine that can be further processed to obtain 2-chloropyridin-3-amine .

Industrial Production Methods

In industrial settings, this compound is often produced using high-yield synthetic routes from pyridine-N-oxides . This method is preferred due to its efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions

2-chloropyridin-3-amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chloropyridine-N-oxide.

Substitution: It reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoryl chloride for chlorination, tetrahydroxydiboron for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

Major products formed from these reactions include 2-chloropyridine-N-oxide, various substituted pyridine derivatives, and reduced forms of the compound .

科学的研究の応用

Pharmaceutical Applications

Antihistamines and Antiarrhythmics

2-Chloropyridin-3-amine hydrochloride is utilized in the synthesis of various pharmaceutical agents, particularly antihistamines and antiarrhythmics. For instance, it serves as an intermediate in the production of chlorphenamine, an antihistamine used to treat allergic conditions . Additionally, derivatives of this compound are involved in the synthesis of disopyramide, a medication used for ventricular arrhythmias .

Synthesis of Insecticides

The compound is also relevant in the agricultural sector, particularly in the synthesis of insecticides. It is a precursor for chlorantraniliprole, an insecticide that targets lepidopteran pests. This insecticide is synthesized through intermediates that include this compound, demonstrating its importance in crop protection .

Agrochemical Applications

Fungicides

In addition to insecticides, this compound plays a role in developing fungicides. The compound can be transformed into pyrithione, which is used as an antifungal agent in various applications, including shampoos and agricultural products .

Pesticide Development

The versatility of this compound allows it to be used as a building block for several pesticides. Its derivatives can undergo nucleophilic substitution reactions to yield various functionalized pyridine compounds that exhibit pesticidal properties .

Material Science Applications

Functional Materials

The compound has been explored for its potential in creating functional materials. Research indicates that derivatives of this compound can be utilized in the development of molecularly imprinted polymers. These materials are designed for selective adsorption applications, particularly for removing contaminants from pharmaceuticals .

Case Study: Synthesis of Chlorantraniliprole

A notable case study involves the synthesis of chlorantraniliprole using this compound as an intermediate. The process demonstrates how this compound can facilitate the formation of complex structures necessary for effective pest control agents .

Research Findings on Antihistamines

Research published in peer-reviewed journals highlights the efficacy of antihistamines derived from this compound. Studies indicate that these compounds exhibit significant activity against histamine receptors, making them valuable for treating allergic reactions .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Antihistamines, Antiarrhythmics | Chlorphenamine, Disopyramide |

| Agrochemicals | Insecticides, Fungicides | Chlorantraniliprole, Pyrithione |

| Material Science | Molecularly Imprinted Polymers | Functionalized Pyridines |

作用機序

The mechanism of action of 2-chloropyridin-3-amine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

3-Chloropyridin-2-amine

- Structure : Chlorine at position 3, amine at position 2.

- Crystallography : Forms centrosymmetric cyclic dimers via intermolecular N–H⋯N hydrogen bonds, with an intramolecular N–H⋯Cl interaction (3.001 Å) .

- Synthesis : By-product in the synthesis of chlorantraniliprole intermediates .

- Key Difference : The reversed substituent positions alter hydrogen-bonding networks compared to 2-chloropyridin-3-amine hydrochloride, impacting crystal packing and solubility.

Substituent Variations: Halogen and Functional Group Modifications

2-Fluoropyridin-3-amine Hydrochloride

- Structure : Fluorine replaces chlorine at position 2.

- 6-(Difluoromethyl)pyridin-3-amine Hydrochloride

Structure : Difluoromethyl group at position 6, amine at position 3.

Application : The electron-withdrawing CF₂H group may enhance binding affinity in kinase inhibitors .

2-Chloro-5-iodopyridin-3-amine

Structure : Iodine at position 5, chlorine at position 2.

- Utility: Iodine’s polarizability facilitates further cross-coupling reactions (e.g., Sonogashira coupling) .

Table 1: Substituent Effects on Physicochemical Properties

Complex Derivatives: Extended Functionalization

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride

- Structure : Trifluoromethyl and piperidine groups enhance lipophilicity and CNS penetration.

Application : Targeted in neuropharmacological agents due to trifluoromethyl’s bioavailability effects .

N-(Piperidin-3-ylmethyl)pyridin-2-amine Hydrochloride

Structure : Piperidine-methyl group at position 2.

- Utility : Versatile scaffold for G-protein-coupled receptor (GPCR) modulators .

Research Findings and Industrial Relevance

- Reactivity: this compound’s chlorine atom facilitates palladium-catalyzed couplings (e.g., with arylboronic acids) , while its amine group enables condensation reactions (e.g., with isoselenocyanates to form selenazoles) .

- Stability: Hydrochloride salts of aminopyridines generally exhibit improved shelf-life compared to free bases, critical for large-scale manufacturing .

- Challenges : Competing intramolecular interactions (e.g., N–H⋯Cl) may reduce yields in certain syntheses, necessitating optimized conditions .

生物活性

2-Chloropyridin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₅H₄ClN

- Molecular Weight : 129.54 g/mol

- CAS Number : 132915-80-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom in the pyridine ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its efficacy against Plasmodium falciparum, the causative agent of malaria, reported an effective concentration (EC₅₀) indicating potent inhibition of parasite growth. The mechanism involves disrupting sodium ion homeostasis within the parasite, leading to cell death.

Anticancer Activity

In vitro cytotoxicity assessments have been performed using human HepG2 liver cancer cells. The compound exhibited moderate cytotoxic effects with an EC₅₀ value suggesting a balance between therapeutic efficacy and safety. This indicates potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have revealed that modifications to the pyridine ring significantly affect biological activity. For example, substituents on the pyridine ring were systematically varied to assess their impact on both antimicrobial and cytotoxic activities:

| Substituent | Activity Against P. falciparum | Cytotoxicity (EC₅₀) |

|---|---|---|

| No substituent | Low | High |

| Methyl | Moderate | Moderate |

| Methoxy | High | Low |

| Halogen (e.g., Cl) | Variable | Moderate |

Notable findings include that compounds with methyl or methoxy substituents showed enhanced activity compared to their chloro counterparts.

Case Studies

-

Antimalarial Activity :

- A study demonstrated that this compound effectively inhibited P. falciparum with an EC₅₀ value indicating potent activity. The compound's mechanism was linked to its ability to disrupt sodium ion balance in the parasite.

-

Cytotoxicity in Cancer Cells :

- In vitro tests on HepG2 cells revealed that the compound exhibited moderate cytotoxicity, suggesting it could be developed as a potential anticancer drug. The EC₅₀ values indicated a promising therapeutic window for further exploration.

- Chlamydial Infections :

Q & A

Q. What are the standard synthetic routes for preparing 2-chloropyridin-3-amine Hydrochloride?

Methodological Answer: Synthesis typically involves chlorination and amination of pyridine derivatives. For example, a 5-step chain reaction—reduction, etherification, amination, separation, and acidification with HCl·EA—was used for Dapoxetine Hydrochloride, yielding high purity . Another approach employs SOCl₂ for chlorination in Fadrozole Hydrochloride synthesis, where intermediates are protected using trimethylsilyl groups to enhance stability . Starting materials like 3-chloro-2-hydrazinylpyridine can undergo reflux with sodium ethoxide and diethyl maleate, followed by column chromatography for purification .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: X-ray crystallography reveals molecular packing and hydrogen-bonding interactions (e.g., N–H···N and Cl···Cl contacts in 3-chloropyridin-2-amine) . Nuclear magnetic resonance (¹H/¹³C NMR) and elemental analysis validate purity and functional groups. For instance, ¹H NMR peaks at δ 5.02 ppm (NH₂) and δ 7.98 ppm (pyridine-H) confirm the structure of analogous compounds .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing by-products?

Methodological Answer: Optimization strategies include:

- Catalyst selection : Using DBAH (diisobutylaluminum hydride) for selective reduction improves yield in multi-step syntheses .

- Reaction conditions : Adjusting temperature (e.g., reflux in acetonitrile) and solvent polarity reduces side reactions. Automated flow reactors enable precise control of parameters like pressure and reactant ratios, enhancing scalability .

- Purification : Recrystallization from dichloromethane or ethyl acetate/petroleum ether mixtures removes impurities .

Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?

Methodological Answer:

- Chromatographic separation : HPLC with UV detection isolates impurities, as demonstrated in Esmolol Hydrochloride impurity analysis .

- Spectroscopic techniques : Mass spectrometry (MS) and IR spectroscopy identify functional groups in by-products. For example, 3-chloropyridin-2-amine by-products were characterized via MS fragmentation patterns .

- Quantitative NMR (qNMR) : Provides molar purity data for unresolved chromatographic peaks, ensuring compliance with pharmacopeial standards .

Q. How is this compound utilized as a pharmaceutical intermediate?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

- Insecticides : Derivatives like ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride are intermediates in chlorantraniliprole synthesis, a potent insecticide .

- Neurological agents : Structural analogs (e.g., 3-cyclopropylpropan-1-amine hydrochloride) are studied for enzyme interactions and drug development targeting neurological disorders .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention. Safety data sheets for analogous hydrochlorides recommend immediate decontamination protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。